![molecular formula C20H18N2O2S B2534471 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 439120-53-3](/img/structure/B2534471.png)

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

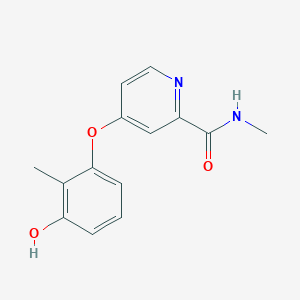

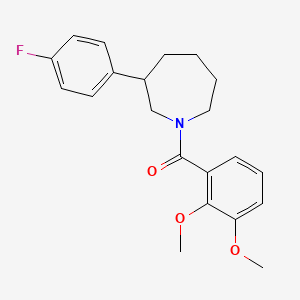

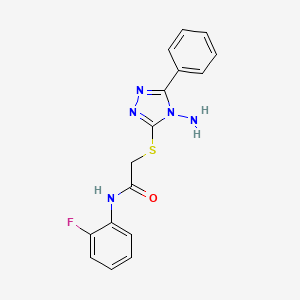

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C20H18N2O2S and a molecular weight of 350.44. It is not intended for human or veterinary use and is for research use only .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a continuous flow microreactor system. For example, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis

The molecular structure of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can be analyzed using various spectroscopic methods such as IR, 1H NMR, and mass spectroscopy .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves lithiation reactions. For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can be analyzed using density functional theory (DFT). For instance, the synthesized products exhibited a close HOMO–LUMO energy gap (ΔE H-L) .Scientific Research Applications

- 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .

- Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory conditions .

- Researchers have explored the antimicrobial properties of this compound against bacteria, fungi, and viruses. It shows activity against drug-resistant strains, making it valuable for combating infections. Further studies are needed to understand its mechanism of action .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Studies indicate that 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide protects neurons, reduces oxidative stress, and enhances cognitive function .

- Organic semiconductors find applications in electronic devices. This compound’s π-conjugated structure suggests it could be useful in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Researchers are investigating its charge transport properties .

- Due to its structural features, this compound may serve as a building block for drug delivery systems. Researchers have modified it to create prodrugs or conjugates for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Anticancer Properties

Anti-Inflammatory Activity

Antimicrobial Potential

Neuroprotective Effects

Potential as Organic Semiconductors

Drug Delivery Systems

properties

IUPAC Name |

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQSISWNMLFFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)